molecular formula C18H16N2O4 B5781317 N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide

Cat. No.: B5781317
M. Wt: 324.3 g/mol
InChI Key: RYKXVHQREKVMLT-UHFFFAOYSA-N
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Description

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a phenyl group, which is further connected to a 2-methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Attachment to the Phenyl Group: The isoindoline-1,3-dione moiety is then linked to a phenyl group through an ether bond. This step often involves the use of a suitable base and a coupling agent.

    Introduction of the 2-Methylpropanamide Group: The final step involves the acylation of the phenyl group with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The phenyl group can enhance the binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-nitro-phenyl)-acetamide
  • N-(4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl)-acetamide
  • N-(4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl)-acetamide

Uniqueness

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its pharmacokinetic properties and enhance its stability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10(2)16(21)19-11-3-5-12(6-4-11)24-13-7-8-14-15(9-13)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXVHQREKVMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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